synthesis and properties of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
synthesis and properties of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
An In-depth Technical Guide to 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
Introduction
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, a symmetrically substituted s-triazine, is a highly fluorinated heterocyclic compound with the chemical formula C₆F₉N₃.[1][2] The presence of nine fluorine atoms imparts unique chemical and physical properties, making it a compound of significant interest in various fields of research and development. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characteristics, reactivity, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.
Synthesis Methodologies
The primary and most cited method for the synthesis of 2,4,6-tris(trifluoromethyl)-1,3,5-triazine involves the fluorination of 2,4,6-tris(trichloromethyl)-1,3,5-triazine.
Halogen Exchange Fluorination
This well-established protocol utilizes a mixture of antimony trifluoride (SbF₃) and antimony trichloride (SbCl₃) as the fluorinating agent, with chlorine gas passed through the heated mixture.
Experimental Protocol:
-
Apparatus Setup: A reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser with a distillation head is assembled.
-
Reagent Preparation: A mixture of 800 g of antimony trifluoride and 105 g of antimony trichloride is heated to 150°C.
-
Chlorination: Gaseous chlorine (100 g) is passed through the hot antimony salt mixture.
-
Addition of Starting Material: 500 g of 2,4,6-tris(trichloromethyl)-1,3,5-triazine is added portion-wise over 4 hours to the stirred, hot, chlorine-saturated antimony mixture.
-
Reaction and Reflux: After the addition is complete, the reaction mixture is maintained at a gentle boil for 30-120 minutes.[3]
-
Fractional Distillation: The product is isolated by fractional distillation at a reflux ratio of 10:1. Two main fractions are collected: one boiling at 98-105°C and a second at 105-125°C.
-
Refluorination: The second, higher-boiling fraction is subjected to a second round of fluorination with a fresh chlorine-saturated mixture of antimony trifluoride (500 g) and antimony trichloride (105 g) to improve the yield.
-
Final Purification: The combined fractions containing the desired product are redistilled to yield 2,4,6-tris(trifluoromethyl)-1,3,5-triazine with a boiling point of 98-100°C. The total yield is approximately 49%.[3]
Causality Behind Experimental Choices:
-
Antimony Trifluoride (SbF₃): This is the primary source of fluorine for the halogen exchange reaction.
-
Antimony Trichloride (SbCl₃): Acts as a catalyst and helps to maintain a molten state for the reaction mixture.
-
Chlorine Gas: The addition of chlorine is crucial as it activates the antimony trifluoride, forming more reactive antimony chlorofluoride species (e.g., SbCl₂F₃), which are more effective fluorinating agents.
-
Fractional Distillation: This is essential for separating the desired product from unreacted starting material, partially fluorinated intermediates, and byproducts.
-
Refluorination: The second fluorination step is a key process optimization to drive the reaction to completion and maximize the yield of the fully fluorinated product.
Caption: Synthesis workflow for 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine.
Physicochemical Properties
The physical and chemical properties of 2,4,6-tris(trifluoromethyl)-1,3,5-triazine are summarized in the table below. These properties are largely dictated by the high degree of fluorination.
| Property | Value | Reference |
| Molecular Formula | C₆F₉N₃ | [1][2] |
| Molecular Weight | 285.07 g/mol | [1] |
| Appearance | Colorless liquid | [4] |
| Melting Point | -24.7 °C | [5][6] |
| Boiling Point | 98.3-98.5 °C at 748 mmHg | [5] |
| Density | 1.596 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.313 | |
| Flash Point | 113 °C (closed cup) | |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [5] |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and purity assessment of 2,4,6-tris(trifluoromethyl)-1,3,5-triazine.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C-F and C=N bonds within the triazine ring.[1]
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[2][7] The exact mass is reported as 284.99485 g/mol .[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most informative technique for this compound, showing a single resonance characteristic of the trifluoromethyl groups attached to the triazine ring.
Reactivity and Applications
The electron-withdrawing nature of the three trifluoromethyl groups significantly influences the reactivity of the triazine ring, making it susceptible to nucleophilic attack. This reactivity is harnessed in various applications.
-
Precursor for other Triazine Derivatives: It serves as a building block for the synthesis of other substituted triazines. For example, it reacts with sodium 5-amino-1-phenyl-1H-pyrazole-4-carboxylate to produce 1-phenyl-4,6-bis-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine.[8]
-
Battery Electrolytes: 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine is utilized as a secondary battery electrolyte in power storage systems.[5][9]
-
Crosslinking Agents: Triazine-based compounds are employed as crosslinking agents in perfluoroelastomers (FFKM), enhancing their performance in extreme chemical and thermal environments.[10]
-
Heat Transfer Media: The high thermal stability and resistance to oxidative and reductive degradation of fluorinated 1,3,5-triazines make them valuable as heat transfer media, coolants, and moderators.[11]
-
Covalent Organic Frameworks (COFs): Fluorinated triazine derivatives are used in the fabrication of COFs for applications such as selective extraction of fluoroquinolones from milk.[12]
Caption: Key applications of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine.
Safety and Handling
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4][8]
-
Eye and Skin Irritation: Causes serious eye irritation and may cause skin irritation.[1][8]
-
Respiratory Irritation: May cause respiratory irritation.[1][8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[4]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
Handling and Storage:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4][13] Avoid contact with skin, eyes, and clothing.[4] Do not breathe mist, vapors, or spray.[4][8]
-
Storage: Store in a cool, dry, and well-ventilated place.[4][8] Keep the container tightly closed.[4][8] The recommended storage temperature is 2-8°C.[5][6] It is sensitive to air and moisture.[8]
-
Incompatibilities: Incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[4][8]
Conclusion
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine is a versatile and highly reactive fluorinated compound with a growing number of applications in materials science and energy storage. Its synthesis, while requiring careful handling of hazardous reagents, is well-documented. A thorough understanding of its properties, reactivity, and safety protocols is essential for its effective and safe utilization in research and industrial settings.
References
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NIST WebBook. 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)-. [Link]
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SpectraBase. 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine - Optional[MS (GC)] - Spectrum. [Link]
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MDPI. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]
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ResearchGate. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
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ResearchGate. (PDF) Synthesis of New Fluorinated 1,2,4-Triazino [3,4-b][3][5]thiadiazolones as Antiviral Probes-Part II-Reactivities of Fluorinated 3-Aminophenyl-1,2,4-triazinothiadiazolone. [Link]
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PubMed. Fabrication of fluorinated triazine-based covalent organic frameworks for selective extraction of fluoroquinolone in milk. [Link]
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NIST WebBook. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. [Link]
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NIST WebBook. 1,3,5-Triazine, 2,4,6-trifluoro-. [Link]
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ACS Publications. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. [Link]
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ResearchGate. FT-IR spectra of starting materials 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianiline (a), 2,2′-bithiophene-5,5′-dicarboxaldehyde (b) and the TP-CTF photocatalyst (c). [Link]
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